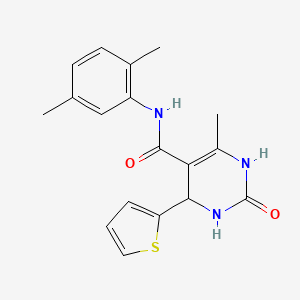

N-(2,5-dimethylphenyl)-6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves various methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-morpholineethanamine in the presence of methanesulfonyl chloride . The reaction results in the formation of the compound, which can be purified using standard techniques .Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

N,N-dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry . They are versatile synthons that can be used in a variety of ways to generate different functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a high boiling point, cheap and ready availability . They can react as electrophile or a nucleophile and also act as a source of several key intermediates .Scientific Research Applications

- Antimicrobial Activity : Thiophene derivatives have demonstrated antimicrobial properties . Researchers have explored their potential as antibacterial and antifungal agents.

- Analgesic and Anti-Inflammatory Effects : Some thiophene-based compounds exhibit analgesic and anti-inflammatory properties . These properties make them relevant for pain management and inflammation-related conditions.

- Antihypertensive Activity : Certain thiophene analogs have been investigated for their antihypertensive effects . Understanding their mechanisms of action can contribute to cardiovascular drug development.

- Antitumor Potential : Thiophenes have been studied as potential antitumor agents . Their ability to inhibit tumor growth is an area of active research.

- Light-Emitting Diodes (LEDs) : Thiophene derivatives find applications in material science, particularly in the fabrication of light-emitting diodes (LEDs) . Their electronic properties make them suitable for use in optoelectronic devices.

- Metal Corrosion : Thiophenes have been investigated as inhibitors of metal corrosion . Understanding their interaction with metal surfaces can lead to improved corrosion-resistant materials.

- Lead Molecule Search : Thiophene serves as an anchor for medicinal chemists to create combinatorial libraries and search for lead molecules . Its structural diversity allows for the exploration of novel pharmacological prototypes.

- Wider Therapeutic Activity : Researchers continue to synthesize and characterize novel thiophene moieties with broader therapeutic activity . These efforts aim to discover more effective drugs.

Medicinal Chemistry

Material Science

Corrosion Inhibition

Drug Discovery and Combinatorial Chemistry

Mechanism of Action

The mechanism of action of similar compounds is not well understood, but it is believed to work by binding to specific proteins and altering their function. These compounds have been shown to interact with a wide range of proteins, including enzymes, receptors, and transporters.

Safety and Hazards

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-10-6-7-11(2)13(9-10)20-17(22)15-12(3)19-18(23)21-16(15)14-5-4-8-24-14/h4-9,16H,1-3H3,(H,20,22)(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXIHIYRHWYKEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2635316.png)

![Methyl 3-{[2-({2-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2635317.png)

![N-[4-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2635319.png)

![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2635321.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2635324.png)

![8-chloro-2-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2635325.png)

![2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2635327.png)

![methyl 1-[4-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2635328.png)

![ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2635331.png)

![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2635334.png)